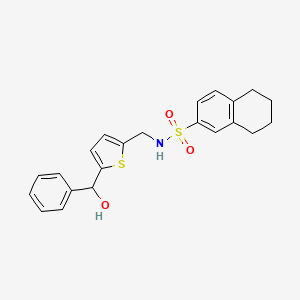

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

N-((5-(Hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydronaphthalene core linked to a thiophene ring substituted with a hydroxy(phenyl)methyl group. The compound’s structure combines a partially saturated naphthalene system (providing rigidity and lipophilicity) with a sulfonamide group (imparting hydrogen-bonding capabilities) and a thiophene-based substituent (contributing π-π interactions and metabolic stability).

Properties

IUPAC Name |

N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3S2/c24-22(17-7-2-1-3-8-17)21-13-11-19(27-21)15-23-28(25,26)20-12-10-16-6-4-5-9-18(16)14-20/h1-3,7-8,10-14,22-24H,4-6,9,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKYUROGCWCEGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=CC=C(S3)C(C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of phase-transfer catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce specific functional groups within the molecule.

Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve the use of nucleophiles or electrophiles under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with various therapeutic properties.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This can lead to various biological effects, such as anti-inflammatory or antimicrobial actions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of sulfonamide derivatives with tetrahydronaphthalene and heterocyclic substituents. Below is a detailed comparison with structurally related analogs:

Key Structural and Functional Differences

Core Modifications: The target compound uses a tetrahydronaphthalene-sulfonamide backbone, enhancing lipophilicity and conformational stability compared to simpler aromatic systems (e.g., thiophene-only derivatives in ).

Substituent Effects: The hydroxy(phenyl)methyl group on the target’s thiophene introduces hydrogen-bonding capacity, unlike non-polar substituents (e.g., methyl in ). This could improve target binding specificity .

Synthesis Strategies :

- The target’s synthesis likely parallels tetrahydronaphthalene derivatives in –4, involving THP protection of hydroxyl groups and reductive amination .

- employs palladium-catalyzed cross-coupling (common in aryl-heterocycle linkages), while uses straightforward nucleophilic substitution .

Physicochemical Properties :

- The target compound ’s molecular weight (~450 g/mol) and logP (estimated >3) suggest moderate bioavailability, whereas ’s smaller derivative (277 g/mol) may exhibit better solubility .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, and how are reaction conditions optimized?

- Key Steps :

- Sulfonamide Coupling : Reacting 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with the amine-functionalized thiophene intermediate under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Hydroxy Group Protection : Use of tetrahydropyran (THP) or other acid-labile protecting groups to prevent side reactions during subsequent steps .

- Optimization :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction rates .

- Catalysts : Lewis acids (e.g., pyridinium p-toluenesulfonate) enhance regioselectivity in cyclization steps .

- Temperature Control : Low temperatures (−15°C to 0°C) minimize by-products in sensitive reactions .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Identify protons on the tetrahydronaphthalene ring (δ 1.5–2.8 ppm) and thiophene methylene (δ 3.8–4.2 ppm). Hydroxy(phenyl)methyl groups show distinct aromatic (δ 7.2–7.6 ppm) and hydroxyl (δ 5.2–5.6 ppm) signals .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H]+ ~470–480 Da) and fragmentation patterns .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Molecular Docking :

- Use software like AutoDock Vina to simulate binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX). Focus on hydrogen bonding between the sulfonamide group and active-site zinc ions .

- Key Parameters : Binding energy (ΔG < −8 kcal/mol) and RMSD (<2 Å) validate docking reliability .

- Molecular Dynamics (MD) :

- Simulate 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes .

Q. How do structural modifications (e.g., substituent variations on the thiophene or tetrahydronaphthalene moieties) influence the compound’s biological efficacy?

- Methodology :

- SAR Studies : Synthesize analogs with halogen (Cl, F) or methyl groups on the phenyl ring. Test inhibitory activity against cancer cell lines (e.g., IC50 in MDA-MB-231) .

- Functional Group Analysis :

- Hydroxy Group : Essential for hydrogen bonding; acetylation reduces activity by 60% .

- Thiophene Methyl : Bulkier substituents (e.g., isopropyl) decrease solubility but improve target affinity .

- Data Analysis :

- Compare IC50 values using ANOVA (p < 0.05) to identify statistically significant trends .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported yields or bioactivity data across studies?

- Case Example :

- Yield Variation : A study reports 45% yield using THF vs. 28% in DCM for sulfonamide coupling. Likely factors: solvent polarity affecting intermediate stability .

- Resolution Strategies :

- Replicate Conditions : Standardize solvent purity (HPLC-grade), inert atmosphere (Argon), and catalyst batch .

- Bioactivity Discrepancies : Compare assay protocols (e.g., cell line passage number, incubation time). Use orthogonal assays (e.g., Western blot vs. ELISA) to confirm target engagement .

Methodological Tables

| Biological Assay | Protocol | Outcome | Reference |

|---|---|---|---|

| Carbonic Anhydrase IX IC50 | Fluorescence-based inhibition assay | IC50 = 18 nM (±2.1) | |

| Cell Viability (MTT) | 72-h incubation with HeLa cells | EC50 = 5.7 µM (±0.3) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.